N-(2-Hydroxy-5-nitrophenyl)acetamide
Overview
Description
N-(2-Hydroxy-5-nitrophenyl)acetamide is an organic compound with the molecular formula C8H8N2O4. It is a derivative of acetanilide, where the phenyl ring is substituted with a hydroxyl group at the 2-position and a nitro group at the 5-position.
Mechanism of Action
Biochemical Analysis
Biochemical Properties
N-(2-Hydroxy-5-nitrophenyl)acetamide has been shown to interact with various enzymes, proteins, and other biomolecules. For instance, it has been found to be involved in the formation of phenoxazinone derived from aminophenol . The nature of these interactions is complex and involves multiple biochemical reactions .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been found to elicit alterations in the Arabidopsis thaliana expression profile of several genes .
Molecular Mechanism
The mechanism of action of this compound is complex and involves interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies are ongoing to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are areas of active research. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(2-Hydroxy-5-nitrophenyl)acetamide can be synthesized through the nitration of 2-acetamidophenolThe reaction is typically carried out at low temperatures to control the rate of nitration and to prevent over-nitration .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, concentration of reagents, and reaction time, are optimized to maximize the efficiency of the nitration process .
Chemical Reactions Analysis
Types of Reactions
N-(2-Hydroxy-5-nitrophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at positions ortho and para to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or sulfonic acids.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or sulfonated derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its effects on microbial growth and gene expression in plants.
Medicine: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Hydroxy-5-nitrosophenyl)acetamide
- N-(2-Hydroxy-3-nitrophenyl)acetamide
- 2-Acetamido-4-nitrophenyl sulfate
Uniqueness
N-(2-Hydroxy-5-nitrophenyl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits unique reactivity and bioactivity, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
N-(2-hydroxy-5-nitrophenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4/c1-5(11)9-7-4-6(10(13)14)2-3-8(7)12/h2-4,12H,1H3,(H,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFHYFPARONGSCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1059155 | |
Record name | Acetamide, N-(2-hydroxy-5-nitrophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1059155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97-60-9 | |
Record name | N-(2-Hydroxy-5-nitrophenyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=97-60-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2'-Hydroxy-5'-nitroacetanilide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000097609 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Acetamido-4-nitrophenol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157856 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acetamide, N-(2-hydroxy-5-nitrophenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Acetamide, N-(2-hydroxy-5-nitrophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1059155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2-hydroxy-5-nitrophenyl)acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.359 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2'-Hydroxy-5'-nitroacetanilide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D8EQG84Z6M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the biological activities of N-(2-Hydroxy-5-nitrophenyl)acetamide?
A: this compound exhibits bioactivity, particularly in plants. It has been shown to significantly alter the gene expression profile in Arabidopsis thaliana at a concentration of 1 mM []. One of the most notable effects is the upregulation of the pathogen-inducible terpene synthase gene TPS04 []. This suggests a potential role for this compound in plant defense mechanisms against pathogens.
Q2: How is this compound metabolized by different organisms?
A: Various organisms employ different strategies to metabolize this compound:* Glucosylation: Organisms such as the soil bacteria Pseudomonas laurentiana, Arthrobacter MPI763, the yeast Papiliotrema baii and Pantoea ananatis, and the plants Brassica oleracea var. gongylodes L. (kohlrabi) and Arabidopsis thaliana Col-0 primarily detoxify this compound by converting it into its glucoside derivative []. Pantoea ananatis also produces the corresponding glucoside succinic acid ester []. * Sulfation: Actinomucor elegans consortium takes a different approach, synthesizing 2-acetamido-4-nitrophenyl sulfate as a metabolic product [].
Q3: How is this compound produced in a biological context?
A: This compound is not a direct product of a single enzymatic step. Instead, it is generated through a series of microbial transformations. Some microorganisms can degrade 2-benzoxazolinone (BOA), a natural phytoanticipin, into 2-aminophenol. Subsequently, acetylation of 2-aminophenol leads to the formation of 2-acetamido-phenol. Incubation of Aminobacter aminovorans, Paenibacillus polymyxa, and Arthrobacter MPI764 with 2-acetamido-phenol results in the production of this compound, alongside other compounds like N-(2-hydroxy-5-nitrosophenyl)acetamide and N-(2-hydroxy-3-nitrophenyl)acetamide [].
Q4: What is the significance of the nitro and hydroxyl groups in the structure of this compound?
A: Although specific structure-activity relationship (SAR) studies for this compound are not explicitly described in the provided literature, the presence of nitro and hydroxyl groups likely influences its bioactivity and metabolic fate. The hydroxyl group, for example, plays a crucial role in the detoxification process by facilitating glucosylation []. Further research is needed to fully elucidate the impact of these functional groups on the compound's activity, potency, and selectivity.
Q5: What analytical techniques are used to characterize and study this compound?
A: Several analytical methods have been employed to characterize and study this compound:* LC/HRMS and MS/MS: These techniques are crucial for the identification and structural elucidation of the compound and its metabolites []. * NMR Spectroscopy: For new structures like N-(2-hydroxy-5-nitrosophenyl)acetamide, 1D and 2D NMR provide detailed structural information [].
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